N-CYCLOHEXYL-N'-[1-(4-PYRIDYL)ETHYL]UREA
Description
Properties
IUPAC Name |
1-cyclohexyl-3-(1-pyridin-4-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11(12-7-9-15-10-8-12)16-14(18)17-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXITJBFDNTQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
In Situ Isocyanate Generation via Phosgene Derivatives
Phosgene and triphosgene are historically pivotal for isocyanate synthesis. Cyclohexylamine can react with triphosgene in dichloromethane at 0–5°C to form cyclohexyl isocyanate, which subsequently reacts with 1-(4-pyridyl)ethylamine (Figure 1A). This method, however, poses safety challenges due to phosgene’s toxicity. Modifications using N,N′-carbonyldiimidazole (CDI) as a phosgene substitute have been reported. CDI reacts with cyclohexylamine in tetrahydrofuran (THF) to form an imidazolide intermediate, which is then treated with 1-(4-pyridyl)ethylamine to yield the target urea (Figure 1B).
Challenges in Regioselectivity
Unsymmetrical ureas risk forming symmetrical byproducts. To suppress this, stepwise addition of amines is critical. For example, preforming the cyclohexyl imidazolide ensures selective reaction with the pyridyl-containing amine. Solvent polarity also influences selectivity; nonpolar solvents like toluene favor mono-addition.
Metal-Catalyzed Carbonylation Strategies
Transition-metal catalysis offers a phosgene-free pathway. Palladium-catalyzed oxidative carbonylation of amines with carbon monoxide (CO) and oxygen has been explored for urea synthesis.
Palladium-Mediated Reactions
A mixture of cyclohexylamine, 1-(4-pyridyl)ethylamine, CO (1 atm), and PdCl₂ in methanol at 60°C produces the target urea in moderate yields (45–55%). The mechanism involves oxidative coupling of CO with amines to form a carbamoyl palladium intermediate, which dimerizes to release urea. Side products like oxamides and formamides necessitate chromatographic purification.
Ruthenium and Nickel Catalysts
Ru₃(CO)₁₂ and NiCl₂ show promise under higher CO pressures (5–10 atm), improving yields to 60–65% but requiring specialized equipment. These methods are less practical for lab-scale synthesis due to safety concerns with high-pressure CO.
Rearrangement Reactions for Urea Formation
Rearrangement strategies bypass isocyanate intermediates, offering safer alternatives.
Hofmann Rearrangement
The Hofmann rearrangement converts carboxamides to ureas via isocyanate intermediates. Starting with cyclohexylcarboxamide, treatment with N-bromosuccinimide (NBS) and potassium hydroxide generates cyclohexyl isocyanate, which reacts in situ with 1-(4-pyridyl)ethylamine (Scheme 1). This method achieves 70–75% yield but requires careful pH control to prevent hydrolysis of the isocyanate.
Curtius and Lossen Rearrangements
Curtius rearrangement of acyl azides derived from cyclohexanecarboxylic acid provides isocyanates, albeit with explosive hazards. Lossen rearrangement using hydroxamic acids is safer but lower-yielding (50–55%).
Solid-Phase and Polymer-Supported Synthesis
Solid-phase methodologies enhance purity and simplify purification.
Resin-Bound Amine Strategies
Immobilizing 1-(4-pyridyl)ethylamine on Wang resin allows sequential reaction with cyclohexyl isocyanate. Cleavage with trifluoroacetic acid (TFA) yields the urea with >90% purity after filtration. This approach is ideal for parallel synthesis but scales poorly.
Green Chemistry Approaches
Recent advances prioritize solvent-free and catalytic methods.
Mechanochemical Synthesis
Ball-milling cyclohexylamine and 1-(4-pyridyl)ethylamine with CDI in the absence of solvent produces the urea in 85% yield. This method minimizes waste and reduces reaction times to 2 hours.
Biocatalytic Routes
Lipase-catalyzed urea formation from amines and diethyl carbonate is under investigation. Preliminary results show 40–50% yields but require enzyme optimization.
Comparative Analysis of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Phosgene/Triphosgene | Cyclohexylamine, Triphosgene | 70–75 | 85–90 | Moderate |
| CDI-Mediated | CDI, THF, RT | 80–85 | 95–98 | High |
| Palladium Carbonylation | PdCl₂, CO, MeOH | 45–55 | 75–80 | Low |
| Hofmann Rearrangement | NBS, KOH, DCM | 70–75 | 90–92 | Moderate |
| Mechanochemical | CDI, Ball Milling | 85 | 98 | High |
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N’-[1-(4-PYRIDYL)ETHYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The pyridyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-CYCLOHEXYL-N’-[1-(4-PYRIDYL)ETHYL]UREA oxide, while substitution reactions can produce various substituted pyridyl derivatives.
Scientific Research Applications
N-CYCLOHEXYL-N’-[1-(4-PYRIDYL)ETHYL]UREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N’-[1-(4-PYRIDYL)ETHYL]UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
a) N-Cyclohexyl-N'-(3-amino-4-methylbenzenesulfonyl)urea (Metahexamide)
- Structure: Features a sulfonyl group and a 3-amino-4-methylphenyl substituent instead of the pyridylethyl group.
- Use : Herbicide (Geigy 444E) and historical use as a hypoglycemic agent .
- Toxicity : Oral rat TDLo (lowest toxic dose) is 2 g/kg, linked to teratogenic effects .
- Comparison : The sulfonyl group enhances stability but may increase toxicity compared to pyridyl-containing ureas.
b) Lomustine Impurity B (N-(2-Chloroethyl)-N'-cyclohexylurea)
- Structure : Contains a chloroethyl group instead of the pyridylethyl group.
- Use : Byproduct in the synthesis of lomustine, an anticancer alkylating agent .
- Comparison : The chloroethyl group confers alkylating reactivity, critical for DNA crosslinking in cancer therapy, whereas the pyridyl group may favor receptor binding.
c) Pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea)
- Structure : Substituted with chlorophenylmethyl and cyclopentyl groups.
- Use : Fungicide .
- Comparison : Aromatic chlorophenyl groups enhance lipophilicity, improving agrochemical efficacy, while pyridyl groups offer polar interactions.
Physicochemical Properties
Q & A
Q. What are the key structural features of N-Cyclohexyl-N'-[1-(4-pyridyl)ethyl]urea, and how do they influence its physicochemical properties?
The compound features a urea core (-NH-CO-NH-) with a cyclohexyl group and a 4-pyridylethyl substituent. The cyclohexyl group contributes hydrophobicity, potentially reducing water solubility, while the pyridyl moiety introduces aromaticity and hydrogen-bonding capability via its nitrogen lone pairs . The urea group facilitates hydrogen bonding, impacting crystal packing and interactions with biological targets . Physicochemical characterization should include melting point analysis (e.g., 160–162°C, as seen in structurally similar ureas ), NMR for substituent confirmation, and IR spectroscopy to identify urea-specific carbonyl stretches (~1640–1680 cm⁻¹).
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Follow OSHA/NIOSH guidelines: wear nitrile gloves (inspected for integrity) and full chemical-resistant clothing to prevent skin contact . Use P95 respirators for particulate protection or OV/AG/P99 cartridges if volatile impurities are present. Avoid drainage contamination and store in airtight containers under inert gas to prevent degradation . Toxicity data gaps necessitate treating the compound as a potential carcinogen (IARC/ACGIH Class 2B) until specific studies confirm safety .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves coupling a cyclohexyl isocyanate with 1-(4-pyridyl)ethylamine. Reaction optimization includes:
- Temperature control (0–25°C) to minimize side reactions.
- Anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis.
- Catalytic bases (e.g., triethylamine) to deprotonate the amine .
Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC .
Q. How can researchers characterize the purity and stability of this compound?
- Purity : Gas chromatography (GC) with flame ionization detection or HPLC-UV (λ = 254 nm) quantifies impurities .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS detect degradation products (e.g., hydrolysis to amines). Thermal gravimetric analysis (TGA) assesses decomposition temperatures .
Q. What solvent systems are recommended for solubilizing this compound?
The compound is likely sparingly soluble in water due to its hydrophobic cyclohexyl group. Test dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for initial dissolution, followed by dilution with aqueous buffers (pH 6–8). Sonication or mild heating (≤50°C) may enhance solubility .
Advanced Research Questions
Q. How can hydrogen-bonding interactions of this compound be experimentally validated in supramolecular assemblies?
- X-ray crystallography : Resolve crystal structures to identify intermolecular H-bonds between urea carbonyls and pyridyl/amine groups .
- FT-IR titration : Monitor shifts in N-H and C=O stretches upon adding competitive H-bond acceptors (e.g., DMSO) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict binding energies and interaction sites .
Q. What strategies optimize the biological activity of this compound derivatives via SAR studies?
- Substituent variation : Replace cyclohexyl with adamantyl (enhanced lipophilicity) or pyridyl with quinoline (improved π-π stacking).
- Bioisosterism : Substitute urea with thiourea to modulate H-bond strength .
- In vitro assays : Test TNF-α inhibition (model after SA13353, a structurally related urea ) using macrophage cell lines (e.g., RAW 264.7) and ELISA quantification.
Q. How are potential carcinogenic risks of this compound assessed?
- Ames test : Screen for mutagenicity in Salmonella strains TA98/TA100.
- In vitro micronucleus assay : Detect chromosomal aberrations in human lymphocytes.
- Chronic rodent studies : Administer 0.1–100 mg/kg/day for 24 months, monitoring tumor incidence (align with IARC protocols ).
Q. How to resolve discrepancies in reported biological activities of this compound?
- Purity verification : Reanalyze batches via GC/HPLC and compare with prior studies .
- Assay standardization : Control variables (cell passage number, serum concentration, solvent DMSO ≤0.1%).
- Structural analogs : Benchmark against SA13353 (a urea with confirmed TNF-α inhibition ) to validate target engagement.
Q. What computational methods predict the binding affinity of this compound to protein targets?
- Molecular docking (AutoDock Vina) : Screen against TNF-α (PDB: 2AZ5) or TRPV1 (PDB: 3K4Q) .
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories.
- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
